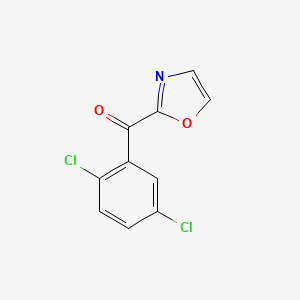

2-(2,5-Dichlorobenzoyl)oxazole

描述

Significance of Oxazole (B20620) Derivatives in Advanced Organic Chemistry

Oxazole derivatives are significant scaffolds in advanced organic chemistry due to their versatile reactivity and presence in a wide array of biologically active compounds. tandfonline.comnih.govaip.org The oxazole ring system is a key structural motif in many natural products, pharmaceuticals, and materials science applications. rsc.org Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block for the synthesis of complex molecular architectures. tandfonline.comijpsonline.com The development of novel synthetic methodologies for the preparation and functionalization of oxazoles remains an active area of research, driven by the demand for new molecules with specific properties. nih.govaip.org

Structural Classification and Research Relevance of Acyl-Substituted Oxazoles

The research relevance of acyl-substituted oxazoles lies in their utility as synthetic intermediates. The carbonyl group of the acyl moiety provides a reactive site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Positioning of 2-(2,5-Dichlorobenzoyl)oxazole within Emerging Chemical Scaffolds

This compound is a specific acyl-substituted oxazole that has garnered interest as a versatile small molecule scaffold. cymitquimica.com Its structure, featuring a dichlorinated benzoyl group at the 2-position of the oxazole ring, presents a unique combination of functionalities. The dichlorophenyl moiety can influence the electronic properties of the oxazole ring and provide sites for further chemical modification. This compound is considered a building block in the synthesis of more complex molecules, particularly in the fields of medicinal and agrochemical research. guidechem.comchemicalbook.com

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and further study. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | cymitquimica.comnih.gov |

| Molecular Weight | 242.05 g/mol | cymitquimica.com |

| CAS Number | 898784-22-0 | cymitquimica.comnih.gov |

| Purity | Min. 95% | cymitquimica.com |

Synthesis and Characterization

The synthesis of this compound and related structures is a key area of investigation, enabling its availability for further research.

Synthesis of Related Benzoxazoles

While specific synthesis details for this compound are not extensively documented in the provided results, methods for preparing structurally similar benzoxazoles are available. For instance, 2,5-dichlorobenzoxazole can be synthesized from 5-chlorobenzoxazolin-2-one. prepchem.com Another route involves the reaction of 5-chloro-2-mercaptobenzoxazole (B1348873) with thionyl chloride and N,N-dimethylformamide in dichloromethane. chemicalbook.com A patented method describes the preparation of 2-chlorobenzo[d]oxazole-5-formaldehyde from 2-nitro-4-methylphenol through a multi-step process involving reduction, cyclization, chlorination, and oxidation. google.com These general strategies for benzoxazole (B165842) synthesis may be adaptable for the preparation of this compound.

Reactivity and Chemical Transformations

The reactivity of the oxazole ring is a defining characteristic of this class of compounds.

General Reactivity of the Oxazole Ring

Oxazoles are aromatic but less so than thiazoles. wikipedia.org They are weak bases, with the conjugate acid of oxazole having a pKa of 0.8. wikipedia.org Electrophilic aromatic substitution typically occurs at the C5 position, especially when electron-donating groups are present. wikipedia.org Deprotonation can occur at the C2 position, and the resulting lithio salt can exist in equilibrium with a ring-opened enolate-isonitrile. wikipedia.org Oxazoles can also participate in Diels-Alder reactions, serving as dienes in reactions with electrophilic alkenes to form pyridines. wikipedia.org

Role as a Chemical Intermediate

The primary documented application of this compound is as a chemical intermediate.

Utility in the Synthesis of Other Compounds

This compound is described as a versatile small molecule scaffold, indicating its use as a starting material for the synthesis of more complex molecules. cymitquimica.com While specific examples of its direct application are not detailed, the related compound 2,5-Dichlorobenzooxazole is noted as a building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com This suggests that this compound likely serves a similar role, with its dichlorobenzoyl moiety offering a handle for further synthetic transformations.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOVJNELYQXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642111 | |

| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-22-0 | |

| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 2,5 Dichlorobenzoyl Oxazole

Reactivity Profile of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle characterized by a π-electron system that includes a pyridine-type nitrogen and a furan-type oxygen atom. pharmaguideline.com This arrangement results in a π-excessive system, but the high electronegativity of the oxygen and nitrogen atoms leads to a general electron deficiency of the ring carbons, influencing its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the oxazole ring is generally difficult due to the electron-deficient nature of the ring, which is further exacerbated by the strongly deactivating 2-(2,5-dichlorobenzoyl) group. pharmaguideline.com When such reactions do occur, they are typically directed to the C5 position, followed by the C4 position, as the C2 position is the most electron-deficient. pharmaguideline.com The presence of an electron-releasing substituent on the oxazole ring is usually required to facilitate electrophilic attack. pharmaguideline.comnumberanalytics.com For 2-(2,5-dichlorobenzoyl)oxazole, standard electrophilic aromatic substitution reactions like nitration and sulfonation are unlikely to proceed under normal conditions. pharmaguideline.comlumenlearning.compitt.edulibretexts.org

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Expected Outcome | Rationale |

| Nitration | No reaction or decomposition | The strongly deactivating dichlorobenzoyl group and the inherent electron deficiency of the oxazole ring prevent the formation of the required Wheland intermediate. masterorganicchemistry.com |

| Halogenation | Reaction unlikely | While halogenation of benzene (B151609) requires a Lewis acid catalyst, the deactivation of the oxazole ring in this compound would likely inhibit the reaction even with a catalyst. lumenlearning.com |

| Friedel-Crafts Acylation | No reaction | The dichlorobenzoyl group is a meta-director and a strong deactivator, making the Friedel-Crafts reaction unfavorable. youtube.com |

| Friedel-Crafts Alkylation | No reaction | Similar to acylation, the deactivating nature of the substituent prevents this reaction. youtube.com |

Nucleophilic Addition and Ring-Opening Pathways

The electron-deficient C2 position of the oxazole ring is susceptible to nucleophilic attack. pharmaguideline.com In the case of this compound, the electron-withdrawing effect of the benzoyl group further enhances this susceptibility. However, nucleophilic substitution at C2 is rare and often, the attack of a nucleophile leads to ring cleavage. pharmaguideline.comtandfonline.com For instance, treatment with ammonia (B1221849) or formamide (B127407) can lead to ring opening and subsequent rearrangement to form an imidazole. pharmaguideline.com Strong bases can also induce ring-opening by deprotonation at the C2 position, leading to the formation of an isonitrile intermediate. cutm.ac.in

Stability and Degradation under Diverse Chemical Environments

Selective Deprotonation and Carbanion Chemistry of Oxazoles

The most acidic proton on the oxazole ring is at the C2 position. tandfonline.com However, in this compound, this position is substituted. The next most acidic protons are at C5 and C4. Deprotonation at C5 can be achieved using a strong base like n-butyllithium, creating a C5 carbanion. nih.gov This carbanion is a useful intermediate for introducing various electrophiles at the C5 position. nih.gov The stability of carbanions is influenced by factors such as inductive effects, hybridization, and resonance. libretexts.orglibretexts.org The dichlorobenzoyl group would likely have a stabilizing effect on a carbanion at C5 through its electron-withdrawing inductive effect.

Transformations of the Dichlorobenzoyl Substituent

The dichlorobenzoyl group attached to the oxazole ring also presents a site for chemical transformations, primarily centered around the carbonyl group.

Reactivity of the Carbonyl Group (e.g., Reduction, Oxidation)

The carbonyl group of the dichlorobenzoyl moiety is a reactive center.

Reduction: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for the reduction of ketones to alcohols. masterorganicchemistry.comumn.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. umn.edu The choice of reducing agent can be important for chemoselectivity if other reducible functional groups are present.

Oxidation: The diaryl ketone structure of the dichlorobenzoyl part of the molecule is generally resistant to further oxidation under standard conditions. acs.orgacs.org However, under harsh oxidative conditions, cleavage of the C-C bond between the carbonyl and the aromatic ring could potentially occur. The oxidation of diarylmethanes to diaryl ketones is a known transformation, but the reverse reaction is not typical. mdpi.com

Table 2: Predicted Reactivity of the Carbonyl Group

| Reaction Type | Reagent | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄) | 2-((2,5-dichlorophenyl)(hydroxy)methyl)oxazole |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-((2,5-dichlorophenyl)(hydroxy)methyl)oxazole |

| Oxidation | Potassium Permanganate (KMnO₄) | Likely no reaction under mild conditions. |

Impact of Chlorine Substitution on Aromatic Ring Reactivity

The presence of two chlorine atoms on the benzoyl ring significantly influences its reactivity, primarily through their electron-withdrawing inductive and weaker electron-donating resonance effects. This electronic profile renders the aromatic ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzoyl derivatives.

Conversely, the electron deficiency of the ring, enhanced by the carbonyl group, makes it more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms, being halogens, can act as leaving groups under suitable conditions, particularly when activated by strong electron-withdrawing groups in the ortho and para positions. However, in this compound, the chlorine atoms are meta and ortho to the carbonyl group, which provides some activation for nucleophilic attack.

Table 1: Anticipated Reactivity of the Dichlorobenzoyl Moiety

| Reaction Type | Expected Reactivity | Rationale |

| Electrophilic Aromatic Substitution | Deactivated | The strong electron-withdrawing inductive effect of the two chlorine atoms and the benzoyl group deactivates the ring towards electrophiles. |

| Nucleophilic Aromatic Substitution | Activated (relative to benzene) | The electron-withdrawing nature of the substituents makes the ring more electrophilic and susceptible to attack by strong nucleophiles. The chlorine atoms can serve as leaving groups. |

Selective Functional Group Interconversions on the Benzoyl Moiety

The benzoyl moiety offers a site for various selective functional group interconversions. The carbonyl group is a key reactive center.

One of the primary reactions of the carbonyl group is reduction . Depending on the reducing agent and reaction conditions, the ketone can be selectively reduced to a secondary alcohol, affording 2-((2,5-dichlorophenyl)(hydroxy)methyl)oxazole. Stronger reducing agents could potentially lead to the complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group.

Another potential transformation is the reaction with organometallic reagents , such as Grignard or organolithium reagents. These nucleophiles would attack the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup.

Table 2: Potential Selective Interconversions of the Benzoyl Group

| Reagent(s) | Transformation | Product Type |

| NaBH₄, MeOH | Reduction of ketone | Secondary alcohol |

| LiAlH₄, then H₃O⁺ | Reduction of ketone | Secondary alcohol |

| R-MgBr, then H₃O⁺ | Nucleophilic addition | Tertiary alcohol |

| H₂NNH₂, KOH, heat (Wolff-Kishner) | Reduction of ketone | Methylene compound |

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of reactions involving this compound would require dedicated experimental studies. However, we can propose plausible mechanistic pathways for some of the anticipated transformations.

Elucidation of Reaction Intermediates

In nucleophilic aromatic substitution reactions on the dichlorinated ring, the formation of a Meisenheimer complex is a key mechanistic feature. This negatively charged intermediate would be stabilized by the electron-withdrawing substituents. The subsequent departure of a chloride ion would lead to the substituted product.

For reactions involving the oxazole ring itself, such as potential ring-opening reactions under harsh conditions, intermediates like isonitriles could be formed. The deprotonation at the C2 position of the oxazole ring can lead to an equilibrium between the ring-closed carbanion and a ring-opened isonitrile species.

Mechanistic Probes and Trapping Experiments

To experimentally validate these proposed mechanisms, various techniques could be employed. Kinetic isotope effect studies, for instance, could help determine the rate-determining step in reactions.

Trapping experiments would be invaluable for detecting short-lived intermediates. For example, in a reaction where a Meisenheimer complex is suspected, the reaction could be run in the presence of a trapping agent that specifically reacts with this intermediate, providing evidence for its existence. Similarly, if an isonitrile intermediate is proposed during a reaction involving the oxazole ring, the addition of a reagent known to react with isonitriles could lead to the formation of a characterizable trapped product.

The study of the reactivity of this compound presents an interesting case of multifunctional group chemistry. While direct experimental data is limited, the application of fundamental principles of organic chemistry allows for a predictive understanding of its behavior and the design of experiments to probe its mechanistic intricacies.

Structure Activity Relationship Sar Studies and Ligand Design Principles for Oxazole Derivatives

Conformational Analysis and Molecular Flexibility of 2-(2,5-Dichlorobenzoyl)oxazole

While specific conformational studies on this compound are not widely available, research on similar oxazole-containing amino acids highlights that their conformation is often stabilized by intramolecular interactions. nih.gov For instance, certain conformations can be stabilized by an intramolecular N-H···N hydrogen bond, which influences the torsional angles of the molecule. nih.gov In the case of this compound, the rotational barrier between the two rings dictates the conformational space available for receptor binding.

Role of the Oxazole (B20620) Heterocycle in Molecular Recognition

The five-membered oxazole ring, containing both nitrogen and oxygen atoms, is a key pharmacophore that plays a crucial role in molecular recognition. tandfonline.comnih.gov It can engage in various non-covalent interactions with enzymes and receptors, contributing significantly to binding affinity and specificity. tandfonline.comnih.govijpsonline.com

The oxazole moiety is a versatile participant in hydrogen bonding. Theoretical and experimental studies have shown that the nitrogen atom of the oxazole ring acts as a hydrogen bond acceptor. nih.govresearchgate.net This ability is crucial for anchoring a ligand within the active site of a protein. The capacity of the oxazole nitrogen to accept a hydrogen bond is reportedly greater than that of the oxygen atom in the ring. researchgate.net This interaction is fundamental in stabilizing the ligand-receptor complex. nih.gov

Table 1: Hydrogen Bonding Properties of the Oxazole Ring

| Feature | Description | Source(s) |

|---|---|---|

| Primary Acceptor | The sp2-hybridized nitrogen atom is the primary hydrogen bond acceptor site. | nih.govresearchgate.net |

| Acceptor Strength | The nitrogen atom is a stronger hydrogen bond acceptor than the oxazole oxygen atom. | researchgate.net |

| Biological Role | Hydrogen bonding involving the oxazole nitrogen is critical for the orientation and stabilization of ligands within protein binding sites. | nih.govnih.gov |

The aromatic nature of the oxazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. nih.gov Such stacking interactions are important for the binding of various heterocyclic compounds and contribute to the stability of the ligand-protein complex. nih.govnih.gov While the oxazole ring itself provides a surface for these interactions, the dichlorobenzoyl group in this compound dominates the molecule's hydrophobic character. Hydrophobic interactions are a major driving force for ligand binding, stabilizing the ligand within the target's binding interface by excluding water molecules. nih.govnih.govresearchgate.netresearchgate.net The chlorine atoms enhance the lipophilicity of the phenyl ring, promoting stronger hydrophobic interactions with nonpolar regions of the binding pocket. researchgate.netresearchgate.net

Oxazole derivatives are known to interact with a wide array of biological targets, demonstrating their versatility as scaffolds in medicinal chemistry. tandfonline.comnih.govnih.govnajah.edu Their ability to bind to various enzymes and receptors is attributed to the diverse non-covalent interactions they can form. nih.gov For example, certain oxazole derivatives are inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation. google.com Others have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase for managing diabetes, or as inhibitors of aquaporin-4 (AQP4) for treating lung diseases. nih.govnih.gov The specific substitution pattern on the oxazole ring is a key factor that determines its biological activity and target selectivity. nih.gov

Table 2: Examples of Biological Targets for Oxazole Derivatives

| Target Class | Specific Target | Therapeutic Area | Source(s) |

|---|---|---|---|

| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | google.com |

| α-Amylase, α-Glucosidase | Diabetes | nih.gov | |

| Tyrosine Kinase | Cancer | nih.gov | |

| Cyclooxygenase-2 (COX-2) | Inflammation | nih.gov | |

| Receptors | G-protein coupled receptors (GPR40) | Diabetes | ijpsonline.com |

| Channels | Aquaporin-4 (AQP4) | Lung Disease, Inflammation | nih.gov |

Influence of the Dichlorobenzoyl Group on Ligand-Target Interactions

The 2,5-dichlorobenzoyl moiety is not merely a structural anchor but an active contributor to the binding affinity and specificity of the entire molecule.

The introduction of chlorine atoms into a ligand's structure can profoundly alter its biological activity through a combination of steric and electronic effects. eurochlor.org The chlorine atoms on the benzoyl ring of this compound exert strong electron-withdrawing inductive effects. researchgate.netresearchgate.net This electronic influence can polarize the molecule, potentially leading to stronger interactions with the biological target. researchgate.netresearchgate.net

Furthermore, chlorine substitution significantly increases the lipophilicity of the molecule. researchgate.netresearchgate.net This enhanced hydrophobicity can improve the partitioning of the compound into the lipophilic domains of a protein or a cell membrane, often leading to increased biological activity. researchgate.net Chlorine atoms can also participate in specific halogen bonds, particularly Cl–π interactions with aromatic residues, which are recognized as a significant force in ligand recognition by proteins. nih.gov

The steric bulk of the chlorine atoms, especially the one at the ortho-position, also plays a critical role. researchgate.net As mentioned, it enforces a non-planar conformation, which can be crucial for achieving the correct geometry for binding to a specific target, while preventing binding to others, thus enhancing selectivity.

| Halogen Bonding | The chlorine atom can act as a halogen bond donor, for instance in Cl–π interactions. | Provides an additional stabilizing interaction with aromatic residues in the binding site. | nih.gov |

Topological and Shape Complementarity in Binding

The interaction between a ligand and its biological target is fundamentally governed by the principle of complementarity. This involves not only favorable chemical interactions such as hydrogen bonds and hydrophobic contacts but also a high degree of topological and shape matching between the ligand and the binding site. For the this compound scaffold, its three-dimensional structure dictates its potential fit within a receptor's binding pocket.

The molecule consists of a planar oxazole ring linked to a dichlorobenzoyl group. The rotational freedom around the single bond connecting the carbonyl group and the oxazole ring, as well as the bond between the phenyl ring and the carbonyl group, allows the molecule to adopt various conformations. The specific conformation that binds to a target protein will be the one that maximizes favorable interactions and minimizes steric clashes.

SAR Methodologies Applied to Oxazole Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For oxazole derivatives, various methodologies are employed to elucidate these relationships and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to formalize the SAR. researchgate.net By developing mathematical models, QSAR aims to correlate variations in the physicochemical properties of a series of compounds with their biological activities. nih.gov For oxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. manipal.edu

These studies begin by aligning a set of structurally related oxazole analogues, followed by the calculation of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. manipal.edu A statistical method, such as Partial Least Squares (PLS), is then used to derive a correlation between these field values and the observed biological activities (e.g., IC₅₀ values). The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. manipal.edunih.gov For instance, a QSAR model for a series of 2-(benzoyl)oxazole derivatives might reveal that bulky, electron-withdrawing substituents on the phenyl ring at specific positions enhance activity, providing a clear rationale for further design. researchgate.net

Table 1: Example Data for a QSAR Study of Oxazole Derivatives This table is illustrative and does not represent actual experimental data.

| Compound | R1 Substitution | R2 Substitution | Molecular Weight | LogP | Biological Activity (IC₅₀, µM) | Predicted Activity (µM) |

|---|---|---|---|---|---|---|

| 1 | 2,5-diCl | H | 244.06 | 3.1 | 5.2 | 5.5 |

| 2 | 2-Cl, 5-F | H | 227.61 | 2.8 | 7.8 | 7.5 |

| 3 | 2-Br, 5-Cl | H | 288.51 | 3.4 | 3.1 | 3.3 |

| 4 | 2,5-diCl | CH₃ | 258.09 | 3.5 | 4.5 | 4.7 |

Fragment-Based Ligand Design Principles

Fragment-Based Ligand Design (FBLD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight fragments (typically <300 Da) that bind weakly to the target of interest. youtube.com These fragments are then optimized and grown or linked together to produce a higher affinity lead compound. youtube.com

In the context of this compound, this compound can be deconstructed into key fragments:

The 2,5-dichlorophenyl fragment: This fragment can be screened to identify its optimal interactions within a hydrophobic pocket.

The oxazole fragment: This heterocyclic core can be explored for its potential to form key hydrogen bonds or other polar interactions.

The benzoyl fragment: The central carbonyl group acts as a linker and a hydrogen bond acceptor.

By identifying how these or similar fragments bind, medicinal chemists can piece them together or grow them to design novel ligands. nih.gov For example, after identifying a dichlorophenyl fragment binding in a specific pocket, a fragment-growing approach could be used to extend it with different heterocyclic linkers to find an optimal fit. youtube.com This method offers the advantage of exploring chemical space more efficiently and often yields leads with better ligand efficiency. youtube.com

Bioisosteric Replacement and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are critical strategies in lead optimization to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Bioisosteric replacement involves substituting a functional group or a whole substructure within a lead compound with another group that retains similar biological activity. nih.govnih.gov This is often done to address liabilities like metabolic instability or toxicity. For the this compound scaffold, several bioisosteric replacements could be considered:

The oxazole ring could be replaced by other five-membered heterocycles such as isoxazole, thiazole (B1198619), 1,2,4-oxadiazole (B8745197), or 1,3,4-oxadiazole (B1194373). rsc.org Each replacement would alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to reduce metabolic degradation in some cases. rsc.org

The chlorine atoms on the phenyl ring could be substituted with other halogens (Br, F) or with groups like trifluoromethyl (CF₃) or cyano (CN) to fine-tune electronic and steric properties.

Scaffold hopping is a more drastic approach where the central core or scaffold of the molecule is replaced with a structurally different one, while maintaining the same spatial arrangement of key interaction points. nih.govresearchgate.net The goal is to discover new, patentable chemical series with improved properties. nih.gov Starting from the this compound scaffold, one might replace the entire benzoyl-oxazole core with a different bicyclic or heterocyclic system that projects the dichlorophenyl group and other key functionalities into the same regions of the binding site.

Table 2: Potential Bioisosteric Replacements for the Oxazole Ring

| Original Ring | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Oxazole | Isoxazole | Altered hydrogen bonding vectors, potential for different synthetic routes. |

| Oxazole | Thiazole | Increased metabolic stability, different electronic profile. |

| Oxazole | 1,2,4-Oxadiazole | Different arrangement of heteroatoms, potentially altered polarity. rsc.org |

| Oxazole | 1,3,4-Oxadiazole | May improve polarity and reduce metabolic degradation. rsc.org |

| Oxazole | Pyrazole | Introduces a hydrogen bond donor, changes physicochemical properties. |

Rational Design of Ligands Incorporating the this compound Scaffold

The rational design of novel ligands based on the this compound scaffold involves the integration of the principles discussed above. It is a hypothesis-driven process that leverages structural information and computational models to create molecules with enhanced biological profiles.

The process begins with the this compound structure as a starting point or "hit." SAR studies on related series, such as other benzoyl-heterocycles or substituted benzimidazoles, can provide initial clues. mdpi.com For example, literature may indicate that substitution at certain positions on the phenyl ring or the heterocyclic ring significantly impacts activity. mdpi.com

Computational tools are then employed. A 3D-QSAR model, developed from a series of analogues, can highlight the specific regions around the scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character is beneficial or detrimental to activity. manipal.edu This provides a virtual roadmap for designing new derivatives.

Guided by this roadmap, medicinal chemists can propose modifications. Fragment-based approaches can suggest novel groups to append to the core scaffold to pick up additional interactions with the target. nih.gov Simultaneously, bioisosteric replacement can be used to address any identified liabilities. If the oxazole ring is found to be metabolically labile, it could be swapped for a more stable isostere like a thiazole or a 1,3,4-oxadiazole. rsc.org The dichlorophenyl moiety could be modified, for example, by changing the substitution pattern or replacing it entirely through scaffold hopping to improve selectivity or physicochemical properties. nih.gov

Each newly designed compound is then synthesized and tested, and the results are fed back into the design cycle, progressively refining the understanding of the SAR and leading to the development of optimized ligands.

Advanced Computational and Theoretical Investigations of 2 2,5 Dichlorobenzoyl Oxazole

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of oxazole-containing compounds. While specific studies on 2-(2,5-dichlorobenzoyl)oxazole are not extensively reported in publicly available literature, the principles and expected outcomes can be inferred from research on structurally related oxazole (B20620) and benzoxazole (B165842) derivatives. irjweb.comresearchgate.netmarmara.edu.trresearchgate.net

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For molecules similar to this compound, the HOMO is typically localized on the more electron-rich regions, such as the dichlorophenyl ring and the oxazole ring, while the LUMO is often distributed over the electron-deficient benzoyl and oxazole moieties. The energy gap between the HOMO and LUMO (E_gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

The charge distribution across the molecule, which can be analyzed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen and nitrogen atoms of the oxazole ring, along with the carbonyl oxygen, are expected to carry negative partial charges due to their high electronegativity. Conversely, the carbonyl carbon and the carbon atoms attached to the electronegative atoms would exhibit positive partial charges. This charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzoyl-Oxazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Note: This table presents typical values for a related benzoyl-oxazole compound as found in computational chemistry literature and is for illustrative purposes only.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For a molecule like this compound, the presence of electron-withdrawing chlorine atoms and the benzoyl group would likely result in a relatively high electrophilicity index, indicating its propensity to act as an electrophile.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the reactive sites of a molecule. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the carbonyl oxygen and the nitrogen atom of the oxazole ring, highlighting these as likely sites for interaction with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms of the aromatic rings would show positive potential.

Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. These functions can predict the most likely sites for nucleophilic, electrophilic, and radical attacks. For related oxazole derivatives, such analyses have helped in understanding their reaction mechanisms and designing new synthetic pathways.

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis, Vibrational Studies)

Quantum chemical calculations can accurately predict various spectroscopic properties, which are invaluable for the structural confirmation of synthesized compounds.

Vibrational Studies (IR): Theoretical calculations of the infrared (IR) spectrum can help in assigning the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include the C=O stretching of the benzoyl group, C-Cl stretching vibrations, and various stretching and bending modes of the oxazole and phenyl rings.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). The calculations provide information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, which are typically π → π* and n → π* transitions for such aromatic and heterocyclic systems.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are essential for understanding how a molecule like this compound might interact with biological targets, such as enzymes or receptors.

Molecular Docking for Binding Mode Prediction and Affinity Ranking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govmdpi.comnih.govekb.egammanu.edu.jo This technique is widely applied in drug discovery to screen virtual libraries of compounds and to elucidate the binding mechanism of potential drugs.

In the context of oxazole derivatives, molecular docking studies have been used to investigate their potential as inhibitors of various enzymes. nih.govnih.govekb.eg For a compound like this compound, a docking study would involve placing the molecule into the active site of a target protein and evaluating the binding affinity based on a scoring function. The results would reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. For example, the carbonyl oxygen could act as a hydrogen bond acceptor, while the dichlorophenyl and oxazole rings could engage in hydrophobic and π-π stacking interactions.

Table 2: Illustrative Molecular Docking Results for an Oxazole Derivative with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr234, Phe345, Arg123 |

| Type of Interactions | Hydrogen bond with Arg123, π-π stacking with Phe345 |

Note: This table presents a hypothetical but representative outcome of a molecular docking study for an oxazole-based inhibitor.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. nih.govrsc.org These simulations are used to assess the conformational flexibility of a ligand and the stability of a ligand-protein complex.

Following a molecular docking study, an MD simulation of the this compound-protein complex would be performed to validate the docking pose and to study the stability of the interactions. The simulation would reveal how the ligand and the protein adapt to each other and whether the key interactions observed in the docking study are maintained over time. Analysis of the MD trajectory can provide insights into the binding free energy, the role of solvent molecules, and the dynamic behavior of the complex, offering a more realistic representation of the binding event.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational strategy in rational drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model does not represent a real molecule but rather an abstract map of the key steric and electronic features required for optimal molecular interactions, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For a compound like this compound, pharmacophore models can be generated to guide the design of new, more potent analogs. The process typically involves a series of steps:

Training Set Selection: A group of molecules with known biological activities against a specific target is selected. This set should ideally include both highly active and inactive compounds.

Feature Identification: The common chemical features present in the active molecules are identified. For oxazole-based compounds, these might include the oxazole ring itself as a hydrogen bond acceptor or aromatic feature, the dichlorophenyl group as a hydrophobic feature, and the carbonyl linker.

Model Generation and Validation: Computational software generates hypothetical pharmacophore models based on the alignment of the training set molecules. These models are then scored and validated by their ability to distinguish between active and inactive compounds. A robust model will successfully identify active molecules from a database and rank them highly.

In studies of related benzoxazole derivatives, pharmacophore models have been successfully generated to understand their cytotoxic activities. For instance, distinct models for cancerous (HeLa) and non-cancerous (L929) cell lines revealed that selective cytotoxic compounds fit only the model generated for the cancer cells, highlighting features crucial for selective activity. nih.gov Similarly, in the design of oxazole-based oxadiazole derivatives as anti-leukemic agents, pharmacophore modeling was a key step in identifying promising lead compounds. nih.gov These examples underscore the utility of pharmacophore modeling in refining the structure of a lead compound like this compound to enhance its potency and selectivity for a given biological target.

Table 1: Common Pharmacophore Features for Oxazole-Based Ligands

| Feature | Description | Potential Role in this compound |

| Aromatic Ring (AR) | Aromatic moieties that can engage in π-π stacking or hydrophobic interactions. | The oxazole ring and the dichlorophenyl ring. |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen and oxygen atoms of the oxazole ring; the carbonyl oxygen. |

| Hydrophobic (HY) | A non-polar group that can participate in hydrophobic interactions. | The dichlorophenyl substituent. |

Homology Modeling for Biological Target Structure Prediction

While pharmacophore modeling helps define the necessary features of a ligand, understanding its interaction with the biological target at an atomic level provides deeper insights for drug design. This requires a three-dimensional structure of the target protein, which is often obtained through experimental techniques like X-ray crystallography or NMR spectroscopy. However, when an experimental structure is unavailable, homology modeling (or comparative modeling) serves as a valuable computational alternative.

Homology modeling predicts the 3D structure of a protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). The underlying principle is that proteins with similar sequences tend to fold into similar three-dimensional structures.

The workflow for homology modeling typically involves:

Template Identification and Selection: The first step is to search for proteins with known structures that have a significant sequence similarity to the target protein's sequence, using databases like the Protein Data Bank (PDB). The quality of the final model is highly dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model.

Sequence Alignment: The target sequence is aligned with the template sequence. This is a critical step, as any errors in the alignment will result in an incorrect model.

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. This involves building the backbone and adding the side chains.

For this compound, if its biological target were identified but lacked an experimental structure, homology modeling would be an indispensable tool to build a structural model of the target. This model could then be used for molecular docking studies to predict the binding mode of the compound and to guide further structure-activity relationship (SAR) studies.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Once a ligand-protein complex has been established, either through experimental methods or computational docking into a known or homology-modeled structure, it is crucial to quantify the strength of their interaction. Binding free energy calculations provide a theoretical estimate of the binding affinity. Among the most widely used methods are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. nih.govnih.gov

These "end-point" methods calculate the binding free energy (ΔG_bind) by computing the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in their unbound states. nih.gov The calculation is typically performed on a series of snapshots taken from a molecular dynamics (MD) simulation, which accounts for the dynamic nature of the biomolecules in solution. nih.gov

The binding free energy is decomposed into several components:

ΔE_MM (Molecular Mechanics Energy): This term represents the change in the gas-phase energy upon binding and includes internal energies from bonds, angles, and dihedrals, as well as van der Waals and electrostatic interactions. nih.gov

ΔG_solv (Solvation Free Energy): This term accounts for the energy change associated with solvating the molecules in water. It is further divided into a polar component (calculated using the PB or GB model) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA). nih.govnih.gov

-TΔS (Entropic Contribution): This term represents the change in conformational entropy upon ligand binding. It is computationally expensive and often omitted in routine calculations, with the assumption that the relative binding energies of similar ligands are primarily driven by the enthalpic and solvation terms. nih.gov

In computational studies of benzoxazole derivatives, MM/PBSA analysis has been used to validate docking results and provide a more accurate estimation of binding affinity. For example, a study on formazan (B1609692) derivatives of benzoxazole identified a lead compound with a calculated maximum free binding energy of -58.831 kJ/mol, correlating well with its observed biological activity. nih.gov

Table 2: Representative MM/GBSA Binding Free Energy Calculation for a Ligand-Protein Complex

| Energy Component | Contribution (kcal/mol) | Role in Binding |

| ΔE_vdW (van der Waals) | -45.5 | Favorable shape complementarity. |

| ΔE_ele (Electrostatic) | -20.1 | Favorable electrostatic interactions (e.g., H-bonds). |

| ΔG_polar (Polar Solvation) | +25.8 | Unfavorable, due to desolvation of polar groups. |

| ΔG_nonpolar (Non-polar Solvation) | -5.2 | Favorable, driven by the hydrophobic effect. |

| ΔG_bind (Total Binding Free Energy) | -45.0 | Overall predicted binding affinity. |

Note: This table presents hypothetical data based on typical values found in literature to illustrate the method's output. nih.govresearchgate.net

Theoretical Studies on Reaction Pathways and Mechanisms

Transition State Analysis

Understanding the chemical reactions that lead to the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. Theoretical chemistry, particularly quantum mechanical calculations, provides a powerful lens through which to view these reaction mechanisms at an atomic level. Transition state analysis is a cornerstone of this approach.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. It is an unstable, fleeting arrangement of atoms that is critical in determining the reaction rate. By locating the TS structure and calculating its energy, chemists can determine the activation energy (or energy barrier) of a reaction. A lower activation energy corresponds to a faster reaction rate.

Computational studies on the formation of related heterocyclic systems, such as oxazoles and aziridines, demonstrate the power of this method. For instance, DFT calculations on the reaction of benzenesulfonyl azides with alkenes showed that the pathway involving an initial [3+2] cycloaddition had a much lower activation barrier (e.g., 10.3 kcal/mol) than the alternative pathway involving a nitrene intermediate (39.2 kcal/mol), clearly indicating the favored reaction mechanism. researchgate.net Similarly, theoretical studies on the formation of 2-aminooxazole have elucidated the critical catalytic role of phosphate (B84403) ions in lowering the energy barriers for cyclization and water-elimination steps. nih.gov

For the synthesis of this compound, transition state analysis could be used to investigate various synthetic routes, such as the reaction between a 2,5-dichlorobenzoyl derivative and an amino ketone. By calculating the energy barriers for each step, researchers could identify the rate-determining step, understand the role of catalysts, and predict how changes in substituents or solvents might influence the reaction outcome.

Table 3: Example of Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Implication |

| Pathway A | Cycloaddition | 10.3 | Kinetically favored pathway |

| Pathway B | Nitrene Formation | 39.2 | Kinetically disfavored pathway |

Note: Data is based on an analogous reaction from the literature to illustrate the application of transition state analysis. researchgate.net

Reaction Coordinate Mapping

While transition state theory provides a static picture of the highest energy point in a reaction, the actual chemical transformation is a dynamic process influenced by the surrounding environment (e.g., solvent molecules). Reaction coordinate mapping is an advanced theoretical technique used to study complex quantum dissipative dynamics, providing a more detailed view of how a system moves along a reaction pathway. arxiv.orgaps.org

This method simplifies a complex problem by partitioning the environment into two parts: a single, crucial collective environmental degree of freedom, termed the "reaction coordinate," and the remaining, simpler "residual reservoir." arxiv.org The reaction coordinate, which might represent a collective motion of solvent molecules or a key vibration in a catalyst, is then incorporated into the quantum mechanical description of the system. This "augmented system" is then treated with more manageable theoretical tools. researchgate.netarxiv.org

The reaction coordinate mapping technique is particularly useful for understanding:

Non-Markovian effects: Where the system's future evolution depends on its past history, often due to long-lived correlations with the environment. aps.orgarxiv.org

Strong system-environment coupling: Situations where the interaction between the reactants and the solvent is too strong to be treated as a minor perturbation. arxiv.org

In the context of the synthesis of this compound, reaction coordinate mapping could be applied to model how the solvent cage reorganizes during the bond-forming and bond-breaking steps of the cyclization process. This could reveal, for example, how specific solvent-solute hydrogen bonds evolve along the reaction path and influence the transition state, providing a level of detail that is inaccessible through simpler models.

Excited State Phenomena and Photophysical Properties (e.g., TD-DFT studies for fluorinated analogs)

The interaction of molecules with light is governed by their electronic structure and leads to a range of photophysical properties, including absorption and fluorescence. The oxazole scaffold is a well-known fluorophore, and its derivatives are of interest for applications such as fluorescent probes and optical materials. researchgate.net Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the excited-state phenomena of these molecules. rsc.org

TD-DFT is a quantum mechanical method used to calculate the properties of electronic excited states. It allows researchers to predict:

UV-Visible Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states.

Emission Spectra (Fluorescence): By optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.

Quantum Yields and Lifetimes: While direct calculation is complex, TD-DFT provides insights into the nature of the excited states (e.g., charge-transfer character) that influence these properties. nih.gov

Solvatochromism: The shift in absorption or emission spectra in solvents of different polarities can be modeled by including solvent effects in the calculations. nih.gov

Studies on related 2-(hydroxyphenyl)oxazoles have used TD-DFT to investigate their dual-emission behavior, a result of excited-state intramolecular proton transfer (ESIPT). rsc.org Other research on substituted oxadiazole and oxazole derivatives has shown how different electron-donating or withdrawing groups, including fluorine atoms, affect the HOMO and LUMO energy levels, thereby tuning the absorption and emission wavelengths. nih.govresearchgate.net For instance, the introduction of a fluorine atom may cause only small spectral shifts, whereas other groups can induce significant changes. researchgate.net

For this compound and its analogs (e.g., fluorinated versions), TD-DFT could predict how modifications to the substitution pattern on the phenyl ring would alter its photophysical properties. This would be invaluable for designing novel oxazole-based dyes with tailored absorption and emission characteristics for specific applications.

Table 4: Representative Photophysical Data for Substituted Oxazole Derivatives

| Compound Analog | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Phenyl-oxazole | 320 | 380 | 60 | 0.65 |

| Methoxy-substituted | 345 | 420 | 75 | 0.78 |

| Nitro-substituted | 360 | 510 | 150 | 0.15 |

| Fluoro-substituted | 322 | 385 | 63 | 0.68 |

Note: This table presents hypothetical data based on trends observed in the literature for substituted oxazoles and oxadiazoles (B1248032) to illustrate the type of information gained from photophysical studies. nih.govresearchgate.net

Emerging Applications and Future Directions in Oxazole Chemistry

2-(2,5-Dichlorobenzoyl)oxazole as a Precursor in Complex Molecule Synthesis

The oxazole (B20620) ring is a fundamental scaffold in a diverse array of biologically active natural products and synthetic molecules. nih.govmdpi.com Its structural and chemical versatility makes it a valuable component in medicinal chemistry for developing new therapeutic agents. nih.gov Compounds like this compound serve as crucial building blocks, or precursors, for the synthesis of more complex, multi-substituted molecules. The reactivity of the oxazole ring, combined with the specific substitutions on the benzoyl group, allows for targeted chemical modifications.

Various synthetic strategies, such as the van Leusen oxazole synthesis, facilitate the creation of 5-substituted oxazoles from aldehydes. nih.gov This method, among others, highlights the flexibility of using functionalized precursors to construct intricate molecular architectures, including those with multiple heterocyclic substituents. nih.gov The presence of the dichlorobenzoyl moiety offers specific reactive sites for further chemical transformations, enabling the integration of the oxazole core into larger, more elaborate molecular structures with potential applications in pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com For instance, 1,2-diarylated ethanones are known precursors for synthesizing various heterocycles, including oxazoles, which are key functional groups in many drug molecules. researchgate.net The development of methods for creating 2,4,5-trisubstituted oxazoles underscores the importance of such precursors in accessing key intermediates for bioactive compounds. researchgate.net

Development of Advanced Functional Materials Utilizing Oxazole Scaffolds

The unique electronic and structural properties of the oxazole ring have led to its incorporation into a variety of advanced functional materials. ijpsonline.com The ability of the oxazole nucleus to participate in various non-covalent interactions makes it a prime candidate for applications in material sciences. ijpsonline.comijpsonline.com

Applications in Polymer Chemistry

The synthesis of heterocycles on solid-phase supports is a significant area of research, enabling the creation of large libraries of compounds for various applications. nih.govnih.gov While direct applications of this compound in polymer chemistry are not extensively documented, the oxazole scaffold itself is utilized in the synthesis of specialized polymers. Solid-phase synthesis techniques have been developed for creating diverse compounds with oxazine (B8389632) scaffolds, which are structurally related to oxazoles. nih.gov These methods often involve linking heterocyclic building blocks to a polymer support, performing a series of chemical modifications, and then cleaving the final product from the support. nih.gov This approach allows for the systematic development of new materials with tailored properties, and oxazole-based scaffolds are valuable in this context for creating polymers with specific electronic or bioactive characteristics.

Optoelectronic Device Development

Oxazole and its derivatives, particularly oxadiazoles (B1248032), are recognized for their potential in electronic and optical technologies. arxiv.org They are frequently used as emissive materials in electroluminescent devices, such as organic light-emitting diodes (OLEDs). arxiv.org The inherent luminescent properties and favorable charge transport characteristics of these heterocyclic compounds make them suitable for such applications. arxiv.org

Furthermore, the photophysical properties of oxazole-containing compounds, including high fluorescence quantum yields, make them excellent candidates for use as fluorescent probes in biological systems and as scintillators. researchgate.net The incorporation of oxazole rings into larger conjugated systems can lead to materials with significant non-linear optical properties, which are valuable for applications in optical communications and data storage.

Liquid Crystals and Other Advanced Materials

Heterocyclic compounds, including oxazoles, are of great interest as core units in thermotropic liquid crystals. tandfonline.comarkat-usa.org Their ability to introduce dipoles and alter molecular shape can lead to significant changes in liquid-crystalline phases and physical properties. arkat-usa.org The bent shape conferred by a disubstituted five-membered ring like oxazole can lead to the formation of unique mesophases, such as the nematic phase. arxiv.orgarkat-usa.org

Research has shown that the synthesis of liquid crystals containing oxazole rings can result in materials with desirable properties, such as low-temperature nematic phases. tandfonline.comresearchgate.net The specific substitutions on the oxazole core and associated phenyl rings play a crucial role in determining the phase behavior. For instance, the presence of lateral halogen (chloro or bromo) and methyl groups can influence whether the material exhibits enantiotropic or monotropic behavior and can lead to nematic phases that supercool to room temperature. tandfonline.comresearchgate.net

| Compound/Core Structure | Substituents | Observed Phase Behavior | Citation |

| 1,3-Disubstituted benzene (B151609) with oxazole ring | Hydroxy, methoxy, or methyl terminal groups | Smectic A (SmA) mesophase | tandfonline.com |

| 1,4-Disubstituted benzene with oxazole ring | Hydroxy, methoxy, or methyl terminal groups | No liquid crystalline behavior observed | tandfonline.com |

| Oxazole with lateral halogen | Bromo or Chloro substituent | Enantiotropic behavior | tandfonline.comresearchgate.net |

| Oxazole with lateral halogen and methyl groups | One halogen and two methyl groups | Monotropic behavior; Nematic phase supercools to room temperature | tandfonline.comresearchgate.net |

| Tetrazole and Isoxazole units | - | Nematic and Smectic C phases | arkat-usa.org |

| Tetrazole and 1,2,4-Oxadiazole (B8745197) units | - | Nematic, Smectic C, and Smectic A mesophases | arkat-usa.org |

Utility in Agrochemical and Biotechnological Research

The oxazole scaffold is present in numerous compounds with significant biological activity, making it a valuable target in agrochemical and biotechnological research. mdpi.com Derivatives of oxazole have been investigated for a range of applications, from crop protection to plant growth regulation. ijpsonline.comomicsonline.org

Design of Next-Generation Crop Protection Agents

Oxazole derivatives have found practical applications in agriculture as herbicides and antimicrobial agents. omicsonline.org Their diverse biological activities have spurred research into developing new and effective crop protection agents.

In recent studies, derivatives of oxazole and oxazolopyrimidine have been identified as effective plant growth regulators. omicsonline.orgresearchgate.netresearchgate.net These compounds have been shown to improve seed germination and stimulate the vegetative growth of various agricultural crops, including wheat and oilseed rape. researchgate.netresearchgate.net The application of these low-molecular-weight heterocyclic compounds can enhance key biometric indices such as shoot length and root development. researchgate.net

| Oxazole Derivative Class | Crop | Application | Observed Effect | Citation |

| N-sulfonyl substituted 1,3-oxazoles | Wheat (Triticum aestivum L.) | Growth Regulator | Effective improvement in growth | researchgate.net |

| Oxazole and Oxazolopyrimidine derivatives | Oilseed Rape (Brassica napus L.) | Growth Regulator | Increased shoot length (11-30%), total root number (8-68%), and total root length (5-43%) | researchgate.net |

| 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile | Muscat Pumpkin | Growth Regulator (Cytokinin-like activity) | 54% increase in biomass of isolated cotyledons compared to control | omicsonline.org |

| Oxazole and Oxazolopyrimidine derivatives | Oilseed Rape (Brassica napus L.) | Photosynthesis Enhancement | Increased chlorophyll (B73375) a (14-20%), chlorophyll b (15-21%), and carotenoids (14-26%) | researchgate.net |

The research indicates that the specific substituents on the oxazole or fused pyrimidine (B1678525) ring are critical for their biological activity. omicsonline.orgresearchgate.net For example, the substituent at the 2nd position of the oxazole ring can significantly influence its cytokinin-like activity. omicsonline.org This structure-activity relationship allows for the rational design of next-generation crop protection and enhancement agents with high efficacy and environmental safety. researchgate.net

Probes for Biochemical Pathways and Enzyme Activity Studies

While direct studies on the application of This compound as a biochemical probe are not extensively documented in publicly available research, the structural characteristics of this molecule suggest a strong potential for such applications. The oxazole core is a known pharmacophore that can interact with various enzymes and receptors. nih.gov The dichlorobenzoyl moiety attached to the oxazole ring introduces specific steric and electronic properties that could be exploited for targeted biochemical investigations.

The development of molecular probes is a critical area of chemical biology, enabling the visualization and functional analysis of biological processes in real-time. Probes are often designed with a reporter tag (e.g., a fluorophore or a radioisotope) and a reactive group that can covalently bind to a specific target, such as an enzyme's active site.

Given the reactivity of the carbonyl group and the electrophilic nature of the dichlorinated phenyl ring, This compound could serve as a foundational scaffold for the design of novel activity-based probes (ABPs). These probes could potentially target enzymes where a nucleophilic residue in the active site can react with the benzoyl portion of the molecule. The dichlorination pattern on the phenyl ring can influence the molecule's binding affinity and selectivity towards specific enzymes.

For instance, researchers could synthesize derivatives of This compound by incorporating a fluorescent tag. The resulting fluorescent probe could then be used in cellular imaging studies to map the localization and activity of its target enzyme. Such a tool would be invaluable for understanding the role of the targeted enzyme in various biochemical pathways and disease states.

The table below illustrates a hypothetical design of a biochemical probe derived from This compound .

| Component | Function | Example Modification |

| This compound | Targeting Scaffold | Binds to the active site of a target enzyme. |

| Linker | Spatially separates the scaffold from the reporter tag | A short polyethylene (B3416737) glycol (PEG) chain. |

| Reporter Tag | Enables detection and quantification | A fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification. |

Interactive Data Table: Hypothetical Probe Design

This table is for illustrative purposes to show how the compound could be modified.

| Scaffold | Linker | Reporter Tag | Potential Application |

|---|---|---|---|

| This compound | Alkyl Chain | Fluorescein | Cellular imaging of target enzyme |

The development and application of such probes would represent a significant advancement in the study of enzyme function and could lead to the discovery of new drug targets.

Future Research Avenues and Interdisciplinary Collaborations in Oxazole Chemistry

The field of oxazole chemistry is ripe with opportunities for future research and interdisciplinary collaboration, with compounds like This compound serving as a starting point for innovation.

Future Research Avenues:

Synthesis of Focused Compound Libraries: A key area for future research is the synthesis of a library of derivatives based on the This compound scaffold. By systematically modifying the substitution pattern on both the oxazole and the phenyl rings, researchers can explore the structure-activity relationships (SAR) for various biological targets. This could lead to the identification of compounds with enhanced potency and selectivity.

Enzyme Inhibition and Mechanistic Studies: A comprehensive screening of This compound and its analogs against a panel of enzymes, particularly those with a known role in disease (e.g., kinases, proteases, and metabolic enzymes), could uncover novel inhibitory activities. For any identified "hits," detailed mechanistic studies would be essential to understand how the compound inhibits the enzyme's function.

Development of Advanced Biochemical Probes: Building on the potential discussed in the previous section, future work could focus on the rational design and synthesis of sophisticated biochemical probes. This could include the development of "smart" probes that only become fluorescent upon binding to their target, thereby reducing background signal and improving sensitivity.

Interdisciplinary Collaborations:

The successful exploration of the potential of This compound will necessitate collaborations between experts in various fields:

Organic Chemists and Medicinal Chemists: To design and synthesize novel derivatives and probes.

Biochemists and Enzymologists: To perform enzyme assays and elucidate mechanisms of action.

Cell Biologists and Molecular Biologists: To test the effects of these compounds in cellular models of disease and to identify their molecular targets.

Computational Chemists: To perform molecular docking studies to predict how these compounds might bind to target enzymes and to guide the design of new derivatives.

The synergy between these disciplines will be crucial for translating the potential of the oxazole scaffold into tangible tools for biochemical research and potentially, new therapeutic agents. The table below outlines potential collaborative projects.

| Discipline | Contribution | Collaborative Project Goal |

| Organic Chemistry | Synthesis of a focused library of This compound analogs. | To establish a structure-activity relationship for a specific enzyme target. |

| Biochemistry | High-throughput screening of the compound library against a panel of enzymes. | To identify novel enzyme inhibitors. |

| Cell Biology | Testing the most potent inhibitors in cell-based assays for a specific disease. | To validate the therapeutic potential of the identified compounds. |

| Computational Chemistry | Molecular modeling of the inhibitor-enzyme interactions. | To guide the rational design of more potent and selective inhibitors. |

Interactive Data Table: Potential Interdisciplinary Projects

| Lead Discipline | Collaborating Discipline(s) | Project Focus |

|---|---|---|

| Medicinal Chemistry | Biochemistry, Computational Chemistry | Design and synthesis of selective kinase inhibitors based on the This compound scaffold. |

| Biochemistry | Cell Biology, Organic Chemistry | Development of a fluorescent probe to monitor the activity of a specific protease in live cells. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2,5-dichlorobenzoyl)oxazole derivatives?

- Methodology : A common approach involves cyclization reactions of substituted benzamides or hydrazides. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol yields triazole intermediates, which can react with substituted benzaldehydes under acidic conditions to form oxazole derivatives . Cyclization of α-benzamidoacetophenones using sulfuric acid or phosphorus oxychloride achieves yields up to 95% for 2,5-diphenyloxazole analogs, though yields vary with substituents (e.g., nitro groups result in trace products) .

Q. How are oxazole derivatives characterized structurally and functionally?

- Methodology : Key techniques include:

- Spectroscopy : IR spectroscopy identifies H-bonding interactions (e.g., O–H stretching in ESIPT-active fluorophores) . NMR (¹H/¹³C) confirms substitution patterns and purity.

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and packing motifs, as demonstrated for benzobisoxazole derivatives .

- Chromatography : HPLC or TLC monitors reaction progress and purity, particularly for intermediates like hydrazides .

Q. What biological activities have been explored for 2,5-dichlorobenzoyl-containing oxazoles?

- Methodology : Bioactivity screening often involves in vitro assays. For example, antiviral studies use cell-based models to assess inhibition of viral proteases or replication. Computational docking (e.g., guided by free-energy calculations) optimizes azole derivatives for target binding, as seen in anti-HIV agent design . Antimicrobial activity is tested via disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety influence excited-state intramolecular proton transfer (ESIPT) in fluorophores?

- Methodology : Spectroscopic analysis (fluorescence/UV-Vis) and DFT/TDDFT calculations (B3LYP/6-31+G(d)) reveal that benzannulation at the oxazole site minimally shifts ESIPT emission wavelengths but increases energy barriers due to altered charge transfer character. Hybrid functionals (B3LYP, PBE0) best match experimental emission energies, while CAM-B3LYP overestimates them . IR vibrational analysis further correlates H-bond strength changes with benzannulation .

Q. What strategies resolve contradictions in synthetic yields for substituted oxazoles?

- Methodology : Systematic optimization of reaction conditions (e.g., catalyst, solvent, temperature) addresses yield disparities. For example:

- Electron-withdrawing groups (e.g., nitro) reduce yields due to steric hindrance or side reactions, necessitating milder conditions or protecting groups .

- Palladium-catalyzed C–H arylation enables regioselective 2,5-diarylation of oxazole with 4-bromofluorobenzene, achieving 83% yield in one step .

Q. How can computational modeling guide the design of oxazole-based fluorophores?

- Methodology :

- Charge Transfer Analysis : DFT calculations quantify intramolecular charge transfer (ICT) and excited-state aromaticity to predict Stokes shifts and emission profiles .

- Free-Energy Landscapes : Potential energy surface mapping identifies ESIPT pathways and energy barriers, enabling rational modifications (e.g., substituent tuning) for enhanced fluorescence efficiency .

Q. What are the challenges in synthesizing chiral oxazole derivatives, and how are they addressed?

- Methodology : Asymmetric catalysis (e.g., chiral palladium complexes) achieves enantioselective C–H functionalization. For example, Pd-catalyzed sequential arylation of oxazole with 4-bromofluorobenzene produces bis(4-fluorophenyl)oxazole isomers with controlled regiochemistry . Chiral HPLC or circular dichroism (CD) verifies enantiopurity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。